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Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: S1480260

Feature Conductive TaN (Cubic) Highly Resistive TasNs

Typical Resistivity ~230 uQ-cm [1] >6 Q-cm [2]

Crystal Phase Cubic (c-TaN) [3] Hexagonal (h-TasNs) [2]

Primary Deposition Plasma-Enhanced ALD (PE-  Thermal ALD [2]

Method ALD) [1]

Common Reactant with H2/Ar plasma [1] Ammonia (NHs) or Monomethylhydrazine
PDMAT (MMH) [2]

Key Ta Oxidation State Ta(lll) [2] Ta(V) [2]

Experimental Methodologies Explained

The dramatic difference in resistivity stems from the deposition process, which controls the film's phase and

stoichiometry.

Depositing Conductive Cubic TaN with PE-ALD
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Plasma-enhanced ALD is highly effective for producing conductive TaN because the hydrogen radicals in the
plasma are strong reducing agents. This process facilitates the reduction of tantalum from Ta(V) in the

PDMAT precursor to Ta(III) in the cubic TaN film [1] [2].

A typical PE-ALD process for TaCN (Tantalum Carbonitride) films with low resistivity involves the

following cycle, which can be visualized in the workflow below.
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Click to download full resolution via product page

Key Experimental Details:

e Precursor: PDMAT, vaporized at 75 °C [1].
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¢ Reactant Gas: Hz/Ar plasma (e.g., 20% Hz in Ar) [1].

e Substrate Temperature: Typically 200-300 °C [1] [2].

e Plasma Power: For example, 200 W RF power [1].

e Saturation: The process shows self-limited ALD growth, saturating with a PDMAT exposure time of
over 4 seconds [1].

Depositing Resistive TasNs with Thermal ALD

Thermal ALD with ammonia (NH3) typically leads to the nitrogen-rich TasNs phase because ammonia alone

has insufficient reducing power to convert Ta(V) to Ta(III) [1] [2].

The following workflow illustrates a standard thermal ALD cycle for depositing TasNs.
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Key Experimental Details:

e Precursor: PDMAT [2].

¢ Reactant Gas: Ammonia (NHs) or Monomethylhydrazine (MMH) [2].

e Substrate Temperature: Optimal growth at 300 °C [2].

e Film Properties: Films are typically smooth with low impurity levels (e.g., undetectable oxygen and
carbon) [2].

Key Selection Guide

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s1480260?utm_src=pdf-body-img
https://www.sciencedirect.com/science/article/abs/pii/S0022024811006245
https://www.sciencedirect.com/science/article/abs/pii/S0022024811006245
https://www.sciencedirect.com/science/article/abs/pii/S0022024811006245
https://www.sciencedirect.com/science/article/abs/pii/S0022024811006245
https://www.smolecule.com/products/s1480260?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Your choice between TaN and TasNs should be driven by the application's electrical requirements.

e Conductive TaN is the material of choice for diffusion barriers in copper interconnects [1] [3], gate
electrodes [2], and other components where low electrical resistance is critical.

¢ Resistive TasNs is suitable for applications where electrical insulation is needed or for its functional
properties, such as in photonic structures due to its high refractive index [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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